5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
Description
The compound 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 2-methoxybenzyl group and at position 5 with a 1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl moiety. This structure combines sulfonyl, halogenated aryl, and methoxybenzyl groups, which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4S/c1-27-17-5-3-2-4-12(17)8-18-22-19(28-23-18)13-10-24(11-13)29(25,26)14-6-7-16(21)15(20)9-14/h2-7,9,13H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYYEMXLEIXBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on a review of current literature.
Molecular Characteristics
- Chemical Formula : C16H16ClFNO3S
- Molecular Weight : 394.8 g/mol
- CAS Number : 1251682-03-7
The structure features an azetidine ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NF-κB Signaling : Similar compounds have been shown to disrupt the NF-κB pathway, leading to decreased survival signals in cancer cells .
- Induction of Apoptosis : The compound may activate apoptotic pathways by promoting the cleavage of PARP and caspases, which are critical for programmed cell death .
- Cell Cycle Arrest : By interfering with cell cycle regulators, these compounds can halt the progression of cancer cells through critical phases of division .
Other Biological Activities
Apart from anticancer effects, oxadiazole derivatives have demonstrated:
- Antimicrobial Activity : Some studies suggest that oxadiazoles possess antibacterial properties due to their ability to inhibit specific bacterial enzymes.
- Anti-inflammatory Effects : There is evidence indicating that these compounds can modulate inflammatory responses by targeting cytokine production pathways.
Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives revealed that modifications in their structure significantly impacted their anticancer efficacy. The lead compound exhibited an IC50 value as low as 0.12 µM against MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Further research into the mechanism revealed that the compound's ability to inhibit NF-κB signaling was crucial for its antiproliferative effects. This was confirmed through flow cytometry and Western blot analyses showing reduced levels of phosphorylated IκB and p65 proteins in treated cells .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of oxadiazole derivatives in combating various forms of cancer. The compound under discussion has shown promise in this regard:
- Mechanism of Action : The oxadiazole ring is known for its ability to interact with biological targets involved in cancer proliferation and apoptosis. Research indicates that compounds containing this scaffold can inhibit key enzymes and signaling pathways associated with tumor growth .
-
Case Studies :
- A study demonstrated that similar oxadiazole derivatives exhibited significant growth inhibition against several cancer cell lines, including breast (MCF7) and prostate (PC-3) cancers, showcasing growth percentages of up to 98.74% .
- Another research indicated that compounds derived from the oxadiazole structure could induce apoptosis in cancer cells, with IC50 values suggesting strong cytotoxicity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which are critical given the rising concerns over antibiotic resistance.
- Antibacterial and Antifungal Properties : The presence of the 1,3,4-oxadiazole ring has been linked to a broad spectrum of antimicrobial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria .
-
Research Findings :
- A synthesis study involving various oxadiazole derivatives found that certain compounds displayed potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted the antifungal efficacy of oxadiazole derivatives against Candida albicans, suggesting a viable alternative for treating fungal infections .
Summary of Applications
Comparison with Similar Compounds
Research Findings and Implications
Role of Sulfonyl Groups : The sulfonyl moiety in the target compound likely enhances solubility and hydrogen-bonding capacity compared to thioether analogs (e.g., Compound 3), which could improve bioavailability .
Methoxybenzyl vs. In contrast, halogenated aryl groups (e.g., in Compounds 1–4) prioritize hydrophobic and π-π interactions .
Azetidine Rigidity : The azetidinyl-sulfonyl group in the target compound introduces conformational constraints absent in flexible side chains (e.g., Compound 2’s triazole-thioether), possibly reducing off-target effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what analytical techniques validate its purity and structure?
- Synthesis: Multi-step reactions are typically employed, starting with cyclocondensation of precursors (e.g., nitrile oxides with amidoximes) to form the 1,2,4-oxadiazole core. Subsequent sulfonylation of the azetidine ring with 3-chloro-4-fluorophenylsulfonyl chloride is critical .
- Characterization: Use ¹H/¹³C NMR to confirm substituent connectivity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities (e.g., azetidine ring conformation) .
Q. How can researchers assess the compound’s initial biological activity in drug discovery contexts?
- Screening assays:
- Apoptosis induction: Caspase-3/7 activation assays in cancer cell lines (e.g., T47D breast cancer), with flow cytometry to monitor cell cycle arrest (e.g., G1 phase) .
- Cytotoxicity: MTT or resazurin-based viability assays across diverse cell lines (e.g., colorectal vs. breast cancer) to identify selectivity trends .
Q. What physicochemical properties are critical for optimizing bioavailability?
- LogP: Use reverse-phase HPLC to measure hydrophobicity, which influences membrane permeability.
- Solubility: Employ shake-flask methods in buffers (pH 1.2–7.4) or DMSO, followed by LC-MS quantification .
- Stability: Conduct stress testing under acidic/alkaline conditions (e.g., 0.1N HCl/NaOH) to identify degradation products via HPLC-PDA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?
- Modifications:
- Oxadiazole ring: Replace the 2-methoxybenzyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance target binding .
- Azetidine-sulfonyl moiety: Introduce bulkier substituents (e.g., 3,4-dichlorophenyl) to evaluate steric effects on potency .
- Assays: Compare IC₅₀ values in isogenic cell lines to isolate substituent-specific effects.
Q. What strategies identify the compound’s molecular target(s) in complex biological systems?
- Photoaffinity labeling: Use a radiolabeled or biotin-tagged analog (e.g., with a diazirine group) to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
- Thermal shift assays: Monitor protein denaturation (via differential scanning fluorimetry) to detect binding-induced stabilization .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Case example: If the compound shows high potency in breast cancer cells (e.g., MX-1) but inactivity in lung cancer lines:
- Mechanistic profiling: Compare expression levels of putative targets (e.g., TIP47) via qPCR or Western blot .
- Microenvironment factors: Test activity under hypoxic vs. normoxic conditions, as oxygen tension may alter prodrug activation .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
